molecular formula C21H22N4OS2 B14168299 (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one

(Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one

Cat. No.: B14168299
M. Wt: 410.6 g/mol
InChI Key: TWESMUXYFSDURT-JWZHWXDPSA-N
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Description

(Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core with dimethylamino benzylidene groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzylidene groups, converting them into corresponding amines.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino groups.

    Reduction: Corresponding amines from the benzylidene groups.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has shown potential in biological applications, particularly as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for further research in antibiotic development .

Medicine

In medicine, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for developing new therapeutic agents.

Industry

Industrially, the compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. Its stability and reactivity also make it suitable for use in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can form strong interactions with active sites, while the dimethylamino benzylidene groups enhance its binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one apart is its combination of a thiazolidinone core with dimethylamino benzylidene groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple research fields.

Properties

Molecular Formula

C21H22N4OS2

Molecular Weight

410.6 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N4OS2/c1-23(2)17-9-5-15(6-10-17)13-19-20(26)25(21(27)28-19)22-14-16-7-11-18(12-8-16)24(3)4/h5-14H,1-4H3/b19-13-,22-14+

InChI Key

TWESMUXYFSDURT-JWZHWXDPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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